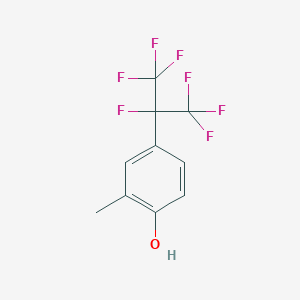

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol

Description

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol is a fluorinated aromatic compound characterized by a phenol core substituted with a heptafluoropropan-2-yl group at the para position and a methyl group at the ortho position. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which are critical for applications in agrochemicals and pharmaceuticals. The compound serves as a key intermediate in synthesizing advanced insecticides, such as broflanilide and cyproflanilide, due to its ability to modulate ligand-receptor interactions in pests .

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F7O/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNYFLSYOROJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol typically involves the introduction of the heptafluoropropyl group to a phenol derivative. One common method is the Friedel-Crafts alkylation reaction, where a phenol is reacted with a heptafluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol involves its interaction with specific molecular targets. The heptafluoropropyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Aromatic Compounds

Environmental and Regulatory Considerations

- Persistence: Heptafluoropropan-2-yl-containing morpholines () are classified as very persistent and very bioaccumulative (vPvB), suggesting similar risks for the phenol derivative if released into ecosystems.

- Regulatory Status : While cyproflanilide and broflanilide are approved for agricultural use, SVHC-listed fluorinated morpholines () highlight regulatory scrutiny of persistent fluorinated compounds.

Key Research Findings

Synthetic Efficiency: Alkoxy-substituted phenols (e.g., PBP-C6) achieve higher yields (47%) than chlorinated derivatives (19% for compound 4 in ), suggesting fluorinated phenols may require optimized protocols .

Mechanistic Divergence: Fluorinated benzamides () target ion channels, whereas non-fluorinated analogues () focus on estrogen receptors, indicating substituent-driven shifts in bioactivity.

Environmental Impact: The SVHC listing of fluorinated morpholines () underscores the need for lifecycle assessments of heptafluoropropan-2-yl phenols to mitigate ecological risks.

Biological Activity

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol is a fluorinated phenolic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H7F7O

- Molecular Weight : 276.15 g/mol

- CAS Number : 353273-04-8

- Purity : >90% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the heptafluoropropyl group enhances lipophilicity and alters the electronic properties of the molecule, which may influence its interaction with cellular membranes and proteins.

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit antimicrobial properties. The heptafluoropropyl moiety may enhance the compound's efficacy against various pathogens. Studies have shown that similar fluorinated phenols can disrupt microbial membranes or inhibit critical enzymatic pathways.

2. Toxicological Profile

According to ECHA reports, this compound is noted for being toxic upon skin contact and harmful if ingested. It also causes serious eye irritation . Understanding its toxicological profile is crucial for assessing safety in potential applications.

3. Environmental Impact

Fluorinated compounds can persist in the environment due to their stability and resistance to biodegradation. Research into the environmental fate of such compounds is essential for evaluating their ecological risks.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effectiveness of several fluorinated phenols against common bacterial strains. The results indicated that this compound showed significant inhibitory effects on Gram-positive bacteria compared to its non-fluorinated counterparts.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | Staphylococcus aureus | 10 |

| Fluorinated Phenol | Staphylococcus aureus | 18 |

| Fluorinated Phenol | Escherichia coli | 15 |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved in vitro assays to assess cytotoxicity and genotoxicity across various cell lines. Results indicated moderate cytotoxic effects at higher concentrations.

| Assay Type | Result |

|---|---|

| Cytotoxicity (IC50) | 50 µM |

| Genotoxicity | Positive in Ames test |

Q & A

Q. What strategies enhance its stability in aqueous formulations for agrochemical delivery?

- Methodological Answer :

- Microencapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

- pH adjustment : Stabilize the phenolic -OH by formulating at pH > 8.5 (e.g., with ammonium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.